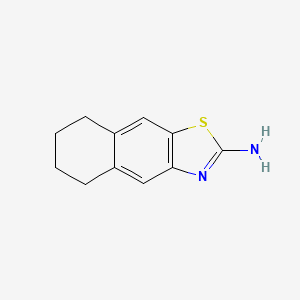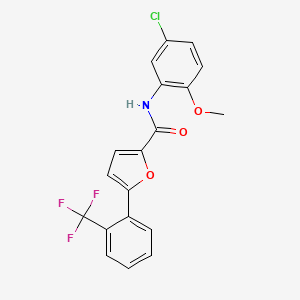
Plumbane, diethyldiphenyl-
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Diethyldiphenyllead is an organolead compound with the chemical formula C16H20Pb It is characterized by the presence of two ethyl groups and two phenyl groups bonded to a central lead atom
Preparation Methods
Synthetic Routes and Reaction Conditions: Diethyldiphenyllead can be synthesized through the reaction of lead chloride with diethylmagnesium and diphenylmagnesium. The reaction typically occurs in an inert atmosphere to prevent oxidation and is carried out at low temperatures to control the reaction rate and yield.
Industrial Production Methods: Industrial production of diethyldiphenyllead involves similar synthetic routes but on a larger scale. The process requires stringent control of reaction conditions to ensure high purity and yield. The use of advanced purification techniques, such as distillation and recrystallization, is essential to obtain the desired product.
Chemical Reactions Analysis
Types of Reactions: Diethyldiphenyllead undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form lead oxides and other by-products.
Reduction: Reduction reactions can convert diethyldiphenyllead to lead metal and other reduced species.
Substitution: The ethyl and phenyl groups can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as lithium aluminum hydride and sodium borohydride are used.
Substitution: Halogenating agents like chlorine and bromine can facilitate substitution reactions.
Major Products Formed:
Oxidation: Lead oxides and phenyl derivatives.
Reduction: Lead metal and ethyl derivatives.
Substitution: Various substituted lead compounds depending on the reagents used.
Scientific Research Applications
Diethyldiphenyllead has several applications in scientific research, including:
Chemistry: Used as a reagent in organic synthesis and as a precursor for other organolead compounds.
Biology: Investigated for its potential effects on biological systems, including its toxicity and interactions with biomolecules.
Medicine: Studied for its potential use in radiopharmaceuticals and as a diagnostic agent.
Industry: Utilized in the production of specialized materials and as a catalyst in certain chemical reactions.
Mechanism of Action
The mechanism of action of diethyldiphenyllead involves its interaction with cellular components and enzymes. The compound can bind to thiol groups in proteins, leading to the inhibition of enzyme activity. Additionally, it can generate reactive oxygen species, causing oxidative stress and cellular damage. The molecular targets include various enzymes and structural proteins, which can disrupt normal cellular functions.
Comparison with Similar Compounds
Tetraethyllead: Another organolead compound with four ethyl groups bonded to lead.
Tetraphenyllead: Contains four phenyl groups bonded to lead.
Diethyllead dichloride: Similar structure but with two chlorine atoms instead of phenyl groups.
Uniqueness: Diethyldiphenyllead is unique due to the combination of ethyl and phenyl groups, which imparts distinct chemical properties and reactivity. This combination allows for specific interactions with reagents and biological molecules, making it valuable for targeted applications in research and industry.
Properties
CAS No. |
4692-79-9 |
|---|---|
Molecular Formula |
C16H20Pb |
Molecular Weight |
419 g/mol |
IUPAC Name |
diethyl(diphenyl)plumbane |
InChI |
InChI=1S/2C6H5.2C2H5.Pb/c2*1-2-4-6-5-3-1;2*1-2;/h2*1-5H;2*1H2,2H3; |
InChI Key |
YYMFQOMSRZVTQK-UHFFFAOYSA-N |
Canonical SMILES |
CC[Pb](CC)(C1=CC=CC=C1)C2=CC=CC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



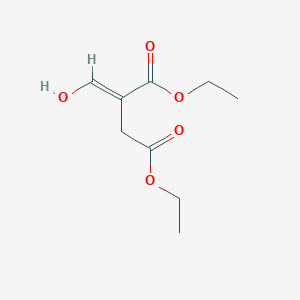
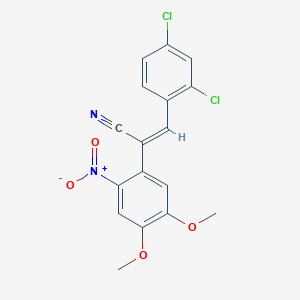

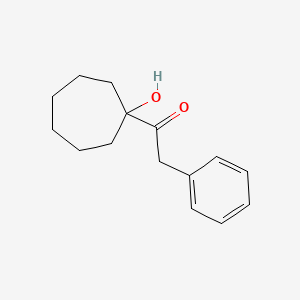
![(1E)-1-phenylethanone [4-(4-methoxyphenyl)-1,3-thiazol-2-yl]hydrazone](/img/structure/B11942215.png)
![Cyclohexanone, 2-[(trimethylsilyl)oxy]-](/img/structure/B11942217.png)

![4-[(2,6-dibromophenyl)diazenyl]-N,N-diethylaniline](/img/structure/B11942232.png)

